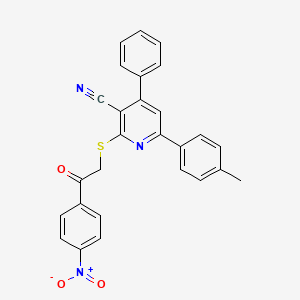
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate is a heterocyclic compound that belongs to the class of furans It is characterized by the presence of a furan ring substituted with an ethyl ester group at the 2-position and a 4-cyanophenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 5-(4-cyanophenyl)furan-2-carboxylic acid with 1,1’-carbonyldiimidazole in tetrahydrofuran at 40°C for 1 hour, followed by the addition of ethanol and further reaction at 20°C for 18 hours . This method yields the desired compound with a good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction conditions, ensuring proper mixing and temperature control, and using industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form dicarbonyl compounds.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile group.
Substitution: Alcohols or amines can react with the ester group in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Dicarbonyl compounds.
Reduction: Amines.
Substitution: Amides or alcohols, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-cyanophenyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Ethyl 5-(4-cyanophenyl)furan-2-carboxylate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-(4-cyanophenyl)furan-2-carboxylic acid: The carboxylic acid analog of the compound.
Ethyl 5-(4-aminophenyl)furan-2-carboxylate: Similar structure but with an amino group instead of a nitrile group.
Propiedades
Fórmula molecular |
C14H11NO3 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
ethyl 5-(4-cyanophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-2-17-14(16)13-8-7-12(18-13)11-5-3-10(9-15)4-6-11/h3-8H,2H2,1H3 |
Clave InChI |
MJEIEKUEKCZSLX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


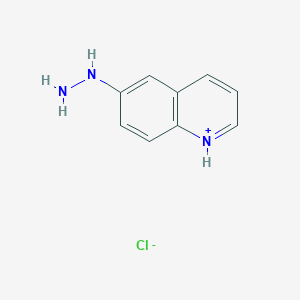

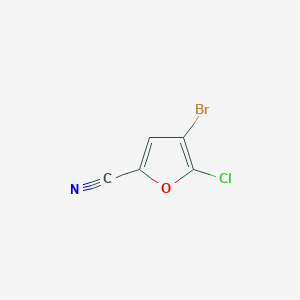
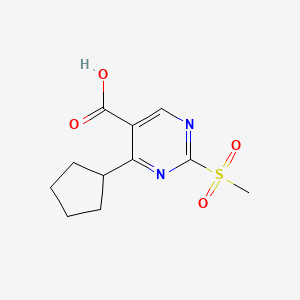
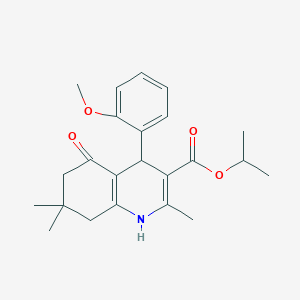
![6,11-Dihydrobenzo[b]acridine-12-carboxylic acid](/img/structure/B11773180.png)
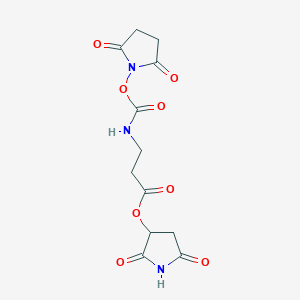

![tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11773212.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B11773229.png)


